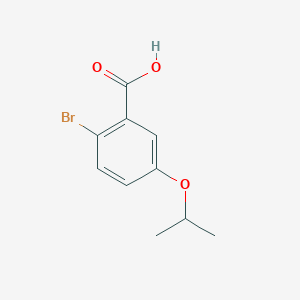

2-Bromo-5-isopropoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNBSLCYSZFEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456701 | |

| Record name | Benzoic acid, 2-bromo-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210489-40-0 | |

| Record name | Benzoic acid, 2-bromo-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Brominated Isopropoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and detailed experimental data for 2-Bromo-5-isopropoxybenzoic acid is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted properties and available data on closely related isomers, primarily 5-Bromo-2-isopropoxybenzoic acid and the potential precursor 2-Bromo-5-hydroxybenzoic acid , to serve as a valuable resource for researchers in the field.

Introduction

Brominated benzoic acid derivatives are a pivotal class of compounds in medicinal chemistry and materials science, frequently employed as building blocks in the synthesis of complex organic molecules. Their utility stems from the versatile reactivity of the bromine and carboxylic acid functionalities, allowing for a wide range of chemical transformations. This guide focuses on the chemical properties of this compound and its closely related isomers, providing a technical resource for researchers engaged in drug discovery and development.

Physicochemical Properties

Table 1: Physical and Chemical Properties of Brominated Benzoic Acid Derivatives

| Property | 5-Bromo-2-isopropoxybenzoic acid | 2-Bromo-5-hydroxybenzoic acid |

| CAS Number | 62176-16-3[1] | 58380-11-3[2] |

| Molecular Formula | C₁₀H₁₁BrO₃[1] | C₇H₅BrO₃[2][3] |

| Molecular Weight | 259.1 g/mol | 217.02 g/mol [2][3] |

| Appearance | Not specified | White crystalline solid[4] |

| Melting Point | Not specified | 225-230 °C[3] |

| Solubility | Not specified | Soluble in alcohol, ether, and ketone solvents; slightly soluble in water.[4] |

| pKa | Not specified | 2.73±0.10 (Predicted)[5] |

Table 2: Spectroscopic Data References for Related Compounds

| Spectroscopic Data | 5-Bromo-2-isopropoxybenzoic acid | 2-Bromo-5-hydroxybenzoic acid |

| NMR, HPLC, LC-MS, UPLC | - | Available from suppliers[6] |

| IR Spectrum | - | Available in NIST Chemistry WebBook[7][8] |

| Mass Spectrum | - | Available in NIST Chemistry WebBook[7] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible synthetic route would involve the alkylation of 2-Bromo-5-hydroxybenzoic acid with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

A general procedure for the synthesis of the precursor, 2-Bromo-5-hydroxybenzoic acid, from 2-Bromo-5-methoxybenzoic acid has been described.[9]

Protocol: Synthesis of 2-Bromo-5-hydroxybenzoic acid from 2-Bromo-5-methoxybenzoic acid [9]

-

Materials:

-

2-Bromo-5-methoxybenzoic acid (5 g)

-

Aluminum chloride (15 g)

-

Chlorobenzene (150 mL)

-

Ice water

-

Diethyl ether (250 mL portions)

-

4M NaOH (aqueous)

-

10% Copper sulfate (aqueous)

-

Resorcinol

-

-

Procedure:

-

Reflux 5 g of 2-Bromo-5-methoxybenzoic acid with 15 g of aluminum chloride in 150 mL of chlorobenzene for 2.5 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Extract the aqueous phase three times with 250 mL of diethyl ether.

-

Combine the organic phases and concentrate under reduced pressure to remove the solvent, yielding 4.2 g of 2-Bromo-5-hydroxybenzoic acid.

-

The following diagram illustrates a generalized workflow for the synthesis of brominated isopropoxybenzoic acids, based on available information for related compounds.

Caption: Generalized synthetic pathway for this compound.

Chemical Reactivity and Biological Activity

The chemical reactivity of this compound is dictated by its three main functional groups: the aromatic ring, the bromine atom, and the carboxylic acid.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide formation, and reduction to an alcohol.

-

Bromine Atom: The bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.

-

Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.

While no specific biological activities or signaling pathway involvements have been documented for this compound or its close isomers, hydroxybenzoic acid derivatives, in general, are known to exhibit a wide range of biological effects. These include antimicrobial, anti-inflammatory, antioxidant, and even estrogenic activities.[10][11] The specific biological profile of a substituted benzoic acid is highly dependent on the nature and position of its functional groups. The stereochemistry of derivatives can also play a pivotal role in their biological activity.

The following diagram illustrates the logical relationship of the functional groups to the potential reactivity and biological screening of the target compound.

Caption: Functional group-based reactivity and hypothetical biological screening.

Safety and Handling

For 2-Bromo-5-hydroxybenzoic acid, the following safety and handling precautions are advised:

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Statements:

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

It is reasonable to assume that this compound would have a similar hazard profile and require comparable handling procedures. A thorough risk assessment should be conducted before handling this compound.

Conclusion

This compound represents a potentially valuable, yet under-characterized, building block for drug discovery and materials science. While direct experimental data is sparse, an understanding of its chemical properties and reactivity can be inferred from its constituent functional groups and the known characteristics of its close isomers. This technical guide provides a foundational resource for researchers, summarizing the available data for related compounds and outlining plausible synthetic strategies. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and unlock its potential for various applications.

References

- 1. 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3 [sigmaaldrich.com]

- 2. 2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. 58380-11-3|2-Bromo-5-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 7. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 8. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 9. 2-bromo-5-hydroxybenzoic acid | 58380-11-3 [chemicalbook.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Landscape of Brominated Isopropoxybenzoic Acids: A Technical Guide for Researchers

While a specific CAS number for 2-Bromo-5-isopropoxybenzoic acid remains elusive in public databases, this guide provides an in-depth technical overview of its closely related and commercially available isomer, 5-Bromo-2-isopropoxybenzoic acid, and its synthetic precursor analog, 2-Bromo-5-methoxybenzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on their chemical properties, synthesis, and potential applications.

Compound Identification and Properties

For clarity, this guide will focus on two key, structurally similar compounds due to the limited availability of data for this compound. The primary focus will be on 5-Bromo-2-isopropoxybenzoic acid , a readily available isomer, and 2-Bromo-5-methoxybenzoic acid , a compound with extensive synthetic documentation.

A search for "this compound" did not yield a specific CAS number. However, the corresponding aldehyde, 2-Bromo-5-isopropoxybenzaldehyde, is cataloged under CAS number 162147-12-8, suggesting the benzoic acid is a feasible, though less common, derivative. For researchers investigating this specific structure, custom synthesis may be required.

Below is a summary of the available physicochemical data for the key related compounds.

| Property | 5-Bromo-2-isopropoxybenzoic acid | 2-Bromo-5-methoxybenzoic acid | 2-Bromo-5-hydroxybenzoic acid |

| CAS Number | 62176-16-3 | 22921-68-2[1][2][3] | 58380-11-3[4][5] |

| Molecular Formula | C10H11BrO3 | C8H7BrO3[1][2] | C7H5BrO3[4][5] |

| Molecular Weight | 259.1 g/mol | 231.04 g/mol [2][3] | 217.02 g/mol [4] |

| Melting Point | Not specified | 157-159 °C[3] | Not specified |

| IUPAC Name | 5-bromo-2-isopropoxybenzoic acid | 2-bromo-5-methoxybenzoic acid[2] | 2-bromo-5-hydroxybenzoic acid[5] |

Synthesis and Experimental Protocols

The synthesis of these brominated benzoic acid derivatives is crucial for their application in research and development. Below are detailed experimental protocols derived from available literature and patents.

Synthesis of 2-Bromo-5-methoxybenzoic acid

A common synthetic route to 2-Bromo-5-methoxybenzoic acid involves the bromination of m-methoxybenzoic acid. One patented method outlines the following procedure[6]:

Materials:

-

m-methoxybenzoic acid (0.1 mol, 15.2g)

-

Dichloromethane (80g)

-

Concentrated Sulfuric Acid (25mL)

-

Potassium bromate (0.01 mol, 1.67g)

-

Red phosphorus (0.01 mol, 1.23g)

-

Dibromohydantoin (0.15 mol, 42.9g)

-

Ice water

-

Ethanol

Procedure:

-

In a 500mL four-neck flask, sequentially add dichloromethane, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromate, and red phosphorus.

-

Initiate stirring and add dibromohydantoin at 25 °C.

-

Control the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.

-

Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.

-

Recover the dichloromethane under reduced pressure.

-

Filter the mother liquor and recrystallize the solid product from 70mL of ethanol.

-

This process reportedly yields 21.62g of 2-bromo-5-methoxybenzoic acid (93.6% yield) with a purity of 99.4%.[6]

A visual representation of this synthetic workflow is provided below.

Caption: Synthesis workflow for 2-Bromo-5-methoxybenzoic acid.

Potential Applications in Drug Discovery

Halogenated benzoic acids are valuable scaffolds in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group on the benzene ring provides two reactive sites for further chemical modifications, making them versatile building blocks for more complex molecules.[7]

For instance, 2-Bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of urolithin derivatives and benzylisothioureas, which have shown potential as inhibitors of divalent metal transporter 1 (DMT1).[1] Urolithins are metabolites that may restore mitochondria and reverse muscle aging.[6]

The general importance of such structures in drug development can be understood through the concept of prodrugs, where chemical modifications to a lead compound can improve its physicochemical and pharmacokinetic properties.[8] The bromo- and alkoxy- substituted benzoic acid core can be strategically modified to enhance properties like solubility, membrane permeability, and targeted delivery.

The potential drug discovery pathway involving such intermediates is illustrated below.

Caption: Drug discovery pathway utilizing brominated benzoic acid scaffolds.

Conclusion

While the specific compound this compound is not well-documented with a publicly available CAS number, its isomers and synthetic analogs are valuable tools for the research community. This guide provides a foundational understanding of the properties and synthesis of 5-Bromo-2-isopropoxybenzoic acid and 2-Bromo-5-methoxybenzoic acid. Researchers and drug development professionals can leverage this information to explore the potential of this class of compounds in creating novel therapeutics and other advanced materials. For projects requiring the specific 2-bromo-5-isopropoxy isomer, custom synthesis based on the methodologies presented for related compounds is a viable path forward.

References

- 1. 2-BROMO-5-METHOXYBENZOIC ACID CAS#: 22921-68-2 [m.chemicalbook.com]

- 2. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ブロモ-5-メトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-hydroxybenzoic acid | 58380-11-3 [sigmaaldrich.com]

- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 2-Bromo-5-isopropoxybenzoic acid, a valuable building block in the development of novel pharmaceutical compounds. The described methodology is a two-step process commencing with the bromination of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the isopropoxy group. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic route to aid researchers in its practical application.

I. Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through a two-step sequence. The initial step involves the regioselective bromination of 3-hydroxybenzoic acid to yield the key intermediate, 2-bromo-5-hydroxybenzoic acid. The second step is the etherification of this intermediate with an isopropyl halide under basic conditions, following the principles of the Williamson ether synthesis, to afford the final product.

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-hydroxybenzoic acid

This procedure is adapted from established methods for the bromination of substituted benzoic acids.

Materials:

-

3-Hydroxybenzoic acid

-

Glacial Acetic Acid

-

Bromine

-

Sodium thiosulfate solution (aqueous)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxybenzoic acid in a minimal amount of glacial acetic acid.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The addition rate should be controlled to maintain the temperature below 10 °C.

-

After the complete addition of bromine, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-5-hydroxybenzoic acid.

Step 2: Synthesis of this compound

This procedure is based on the general principles of the Williamson ether synthesis.[1][2][3]

Materials:

-

2-Bromo-5-hydroxybenzoic acid

-

Sodium hydroxide or Potassium carbonate

-

2-Bromopropane or 2-Iodopropane

-

Dimethylformamide (DMF) or Acetone

-

Hydrochloric acid (aqueous solution)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the phenolic hydroxyl group.

-

Add 2-bromopropane or 2-iodopropane to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute solution of hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the final product, this compound. Recrystallization from a suitable solvent may be performed if necessary.

III. Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 201-204 |

| 2-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 218-220[4] |

| This compound | C₁₀H₁₁BrO₃ | 259.10 | Not Available |

Table 2: Spectroscopic Data for this compound (Predicted)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | Due to the lack of experimental data in the search results, a predicted spectrum is as follows: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methine proton of the isopropoxy group would be a septet around 4.5-4.8 ppm, and the methyl protons would be a doublet around 1.3-1.4 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift (>10 ppm). |

| ¹³C NMR | Predicted chemical shifts would show signals for the aromatic carbons between 110-160 ppm, with the carbon bearing the bromine at a lower field and the carbon attached to the isopropoxy group at a higher field. The carboxylic carbon would appear downfield (>165 ppm). The methine carbon of the isopropoxy group would be around 70 ppm, and the methyl carbons around 22 ppm. |

Note: The spectroscopic data for the final product is predicted based on the analysis of similar structures and general principles of NMR spectroscopy, as explicit experimental data was not found in the performed searches. Experimental verification is highly recommended.

IV. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity. Standard laboratory safety precautions should be followed throughout the experimental process.

References

Physical properties of 2-Bromo-5-isopropoxybenzoic acid (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties of 2-Bromo-5-isopropoxybenzoic acid, specifically its melting point and solubility. Due to a lack of readily available experimental data for this specific isomer, this document provides data for the closely related isomer, 5-Bromo-2-isopropoxybenzoic acid, as a reference. Furthermore, it outlines detailed, generalized experimental protocols for determining these fundamental physical properties, which can be applied to the title compound.

Comparative Physical Properties

While specific data for this compound is not available in the reviewed literature, the properties of its isomer, 5-Bromo-2-isopropoxybenzoic acid, and a related compound, 4-isopropoxybenzoic acid, are presented below for comparative analysis.

| Compound | Molecular Formula | CAS Number | Melting Point (°C) | Solubility |

| This compound | C₁₀H₁₁BrO₃ | Not available | Data not available | Data not available |

| 5-Bromo-2-isopropoxybenzoic acid | C₁₀H₁₁BrO₃ | 62176-16-3 | Data not available | Data not available |

| 4-isopropoxybenzoic acid | C₁₀H₁₂O₃ | 13205-46-4 | 164-167 °C (lit.)[1] | Insoluble in water. Soluble in ethanol, ether, and dichloromethane.[1] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the melting point and solubility of aromatic carboxylic acids like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

A capillary melting point method is commonly employed.

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C per minute for a preliminary measurement).

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Refined Measurement: The process is repeated with a fresh sample, and as the temperature approaches the previously determined melting range, the heating rate is slowed to 1-2 °C per minute to obtain a more accurate measurement. The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

A qualitative solubility test can be performed to determine the solubility of the compound in various solvents.

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure:

-

Add approximately 10-20 mg of the compound to a test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., room temperature).

-

Visually inspect the mixture to determine if the solid has dissolved.

-

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the melting point and solubility of a chemical compound.

Caption: Workflow for determining the melting point and solubility of a chemical compound.

This guide provides a framework for understanding and determining the key physical properties of this compound. While direct data is currently elusive, the provided comparative data and experimental protocols offer a robust starting point for researchers in the field.

References

An In-depth Technical Guide to 5-Bromo-2-isopropoxybenzoic Acid for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. This document consolidates its chemical identity, physicochemical properties, a plausible synthetic route, and explores its potential role as a key intermediate in the synthesis of bioactive molecules.

Chemical Identity and Synonyms

The compound of interest, systematically named 5-Bromo-2-isopropoxybenzoic acid , is a derivative of benzoic acid. It is crucial to note that while the user query specified "2-Bromo-5-isopropoxybenzoic acid," the compound is more commonly indexed and available under the name where the bromine atom is at the 5-position and the isopropoxy group is at the 2-position of the benzoic acid ring.

IUPAC Name: 5-Bromo-2-isopropoxybenzoic acid

Synonyms:

-

Benzoic acid, 5-bromo-2-isopropoxy-

CAS Number: 62176-16-3

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-isopropoxybenzoic acid is presented in the table below. These properties are essential for its handling, formulation, and prediction of its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | N/A |

| Molecular Weight | 259.1 g/mol | N/A |

| Appearance | Solid (form may vary) | N/A |

| InChI Key | KFUGUFQWYMSJBN-UHFFFAOYSA-N | N/A |

Synthesis and Experimental Protocols

A logical synthetic pathway would start from the commercially available 5-Bromosalicylic acid (also known as 5-Bromo-2-hydroxybenzoic acid). The synthesis can be conceptualized as a two-step process:

-

Deprotonation of the phenolic hydroxyl group: 5-Bromosalicylic acid is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide.

-

Nucleophilic substitution (Williamson Ether Synthesis): The resulting phenoxide acts as a nucleophile and reacts with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to form the desired ether linkage.

Proposed Experimental Protocol:

Reaction: Williamson Ether Synthesis

-

Materials:

-

5-Bromosalicylic acid

-

2-Bromopropane (or 2-Iodopropane)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

A suitable polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (HCl) (for acidification)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-Bromosalicylic acid in the chosen polar aprotic solvent.

-

Add a stoichiometric equivalent of a base (e.g., NaOH or K₂CO₃) to the solution and stir until the acid is fully deprotonated, forming the sodium or potassium salt.

-

To this mixture, add a slight excess of 2-bromopropane.

-

Heat the reaction mixture with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with dilute HCl to protonate the carboxylic acid, which may cause the product to precipitate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 5-Bromo-2-isopropoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

The logical flow for this synthesis is depicted in the following workflow diagram.

Caption: Proposed synthesis workflow for 5-Bromo-2-isopropoxybenzoic acid.

Applications in Drug Discovery and Development

While direct biological activity data for 5-Bromo-2-isopropoxybenzoic acid is not extensively published, its structural motifs are present in molecules of therapeutic interest. Halogenated benzoic acid derivatives are valuable intermediates in medicinal chemistry due to the role of the halogen in modulating pharmacokinetic and pharmacodynamic properties.

The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.

Based on the applications of structurally similar compounds, 5-Bromo-2-isopropoxybenzoic acid could serve as a key building block in the synthesis of:

-

SGLT2 Inhibitors: Several patents indicate that 5-bromo-2-chlorobenzoic acid is a crucial intermediate for the synthesis of Dapagliflozin, an anti-diabetic drug.[1][2] This suggests that related compounds like 5-Bromo-2-isopropoxybenzoic acid could be explored for the development of new SGLT2 inhibitors.

-

Anti-inflammatory Agents: Substituted benzoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of 5-Bromo-2-isopropoxybenzoic acid could lead to novel compounds with anti-inflammatory properties.

-

Anticancer Agents: The indole backbone, when derivatized with bromo-carboxylic acids, has been investigated for its anticancer properties, including the inhibition of EGFR tyrosine kinase.[3] This suggests that 5-Bromo-2-isopropoxybenzoic acid could be used to synthesize novel heterocyclic compounds with potential as anticancer agents.

The general logical relationship for its potential application in drug discovery is outlined below.

Caption: Potential drug discovery pathways for derivatives of 5-Bromo-2-isopropoxybenzoic acid.

Conclusion

5-Bromo-2-isopropoxybenzoic acid is a chemical intermediate with considerable potential for application in drug discovery and development. Its synthesis is achievable through established methods like the Williamson ether synthesis. While direct biological data is currently sparse, its structural similarity to key intermediates for approved drugs and other bioactive molecules suggests that it is a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the areas of metabolic diseases, oncology, and inflammatory conditions. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

- 1. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-isopropoxybenzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited direct historical information on its discovery, this document focuses on a plausible synthetic pathway, physicochemical properties, and the broader context of its relevance based on the activities of structurally related compounds. Detailed experimental protocols for its synthesis are provided, along with structured data and visualizations to facilitate understanding and further research.

Introduction and Historical Context

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely published. The following table includes data for a closely related isomer, 5-Bromo-2-isopropoxybenzoic acid, and the precursor, 2-Bromo-5-hydroxybenzoic acid, to provide an estimation of its properties.

| Property | Value (this compound - Estimated) | Value (5-Bromo-2-isopropoxybenzoic acid)[1] | Value (2-Bromo-5-hydroxybenzoic acid)[2] |

| CAS Number | Not available | 62176-16-3 | 58380-11-3 |

| Molecular Formula | C₁₀H₁₁BrO₃ | C₁₀H₁₁BrO₃ | C₇H₅BrO₃ |

| Molecular Weight | 259.10 g/mol | 259.10 g/mol | 217.02 g/mol |

| Melting Point | Estimated: 150-160 °C | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Appearance | White to off-white solid | Not available | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO | Not available | Not available |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 1.3-1.4 (d, 6H, -CH(CH₃)₂), 4.5-4.7 (sept, 1H, -CH(CH₃)₂), 7.0-7.1 (dd, 1H, Ar-H), 7.4-7.5 (d, 1H, Ar-H), 7.8-7.9 (d, 1H, Ar-H), 10.0-11.0 (br s, 1H, -COOH).

-

¹³C NMR (101 MHz, CDCl₃): δ 21-22 (-CH(CH₃)₂), 71-72 (-CH(CH₃)₂), 115-116 (Ar-C), 118-119 (Ar-C), 124-125 (Ar-C), 133-134 (Ar-C), 158-159 (Ar-C), 160-161 (Ar-C), 170-171 (-COOH).

-

IR (KBr, cm⁻¹): ~3000 (O-H stretch, broad), ~2980 (C-H stretch, aliphatic), ~1700 (C=O stretch), ~1600, ~1470 (C=C stretch, aromatic), ~1250 (C-O stretch, ether), ~1050 (C-Br stretch).

-

Mass Spectrometry (EI): m/z 258/260 (M⁺), 216/218 (M⁺ - C₃H₆), 199/201 (M⁺ - C₃H₆ - OH).

Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process starting from commercially available 3-hydroxybenzoic acid. The workflow involves an initial bromination followed by a Williamson ether synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-hydroxybenzoic Acid (Intermediate)

This protocol is adapted from the general procedure for the bromination of substituted benzoic acids.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g (0.072 mol) of 3-hydroxybenzoic acid in 100 mL of glacial acetic acid.

-

Addition of Bromine: Slowly add 3.7 mL (0.072 mol) of bromine to the solution at room temperature with constant stirring.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Bromo-5-hydroxybenzoic acid.

Step 2: Synthesis of this compound (Final Product)

This protocol is based on the Williamson ether synthesis.[3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10 g (0.046 mol) of 2-Bromo-5-hydroxybenzoic acid and 9.5 g (0.069 mol) of potassium carbonate in 100 mL of dimethylformamide (DMF).

-

Addition of Alkyl Halide: Add 5.1 mL (0.055 mol) of 2-bromopropane to the suspension.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of water. Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Potential Biological Activity and Applications

Direct studies on the biological activity of this compound are not currently available. However, the broader class of benzoic acid derivatives has been extensively studied and exhibits a wide range of pharmacological activities. It is plausible that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

Caption: Potential derivatization and associated biological activities.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities for various applications. While its specific history and biological profile are yet to be fully elucidated, this guide provides a solid foundation for its synthesis and suggests avenues for future research based on the known properties of related benzoic acid derivatives. The detailed protocols and structured data presented herein are intended to support and accelerate further investigation into this promising molecule.

References

An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-5-isopropoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-isopropoxybenzoic acid is a versatile scaffold in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive aryl bromide and a modifiable carboxylic acid group, allows for the synthesis of a diverse array of derivatives. This technical guide explores the key synthetic pathways for derivatization, including esterification, amidation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data for representative compounds, and potential biological activities of these derivatives are presented to facilitate further research and development.

Introduction

Substituted benzoic acids are privileged structures in drug discovery, with many exhibiting a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[1][2][3][4] this compound, in particular, offers two key points for chemical modification: the carboxylic acid for the formation of esters and amides, and the bromo substituent for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. This dual reactivity makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug development.

Synthetic Pathways and Key Derivatives

The derivatization of this compound can be systematically approached through reactions targeting its two primary functional groups.

Derivatives of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into esters and amides, which can modulate the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Esterification can be achieved under standard acidic conditions or by conversion to the acyl chloride followed by reaction with an alcohol.

Amide derivatives are synthesized by activating the carboxylic acid, for example with thionyl chloride or a coupling agent, followed by the addition of a primary or secondary amine.

Derivatives via Palladium-Catalyzed Cross-Coupling

The bromo substituent at the 2-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, vinyl, alkynyl, and amino groups.

This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or ester, to yield biaryl derivatives.[5][6][7]

The Heck reaction couples the aryl bromide with an alkene to introduce a vinyl substituent.

This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.

This powerful method allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key derivatives of this compound. These are based on established methods for analogous compounds.

Synthesis of Methyl 2-Bromo-5-isopropoxybenzoate (Esterification)

-

Procedure: To a solution of this compound (1.0 mmol) in methanol (10 mL) is added concentrated sulfuric acid (0.1 mL). The mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the title compound.

Synthesis of N-Phenyl-2-bromo-5-isopropoxybenzamide (Amidation)

-

Procedure: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added oxalyl chloride (1.2 mmol) followed by a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acyl chloride is dissolved in dichloromethane (10 mL) and aniline (1.1 mmol) and triethylamine (1.5 mmol) are added. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.

Synthesis of 2-(4-Methoxyphenyl)-5-isopropoxybenzoic acid (Suzuki-Miyaura Coupling)

-

Procedure: A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[7]

Quantitative Data

The following tables summarize representative quantitative data for derivatives of this compound and its analogs.

Table 1: Synthesis of this compound Derivatives

| Derivative | Synthetic Method | Reagents | Yield (%) | Reference |

| Methyl 2-bromo-5-isopropoxybenzoate | Esterification | Methanol, H₂SO₄ | >90 | (Analogous) |

| N-Phenyl-2-bromo-5-isopropoxybenzamide | Amidation | Oxalyl chloride, Aniline | 85-95 | (Analogous) |

| 2-(4-Methoxyphenyl)-5-isopropoxybenzoic acid | Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 70-85 | [7] |

Table 2: Characterization Data for Representative Derivatives

| Compound | Formula | MW | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) |

| Methyl 2-bromo-5-isopropoxybenzoate | C₁₁H₁₃BrO₃ | 273.12 | 7.65 (d), 7.20 (dd), 6.90 (d), 4.60 (sept), 3.90 (s), 1.35 (d) | 165.2, 155.8, 134.5, 124.1, 118.9, 115.3, 70.1, 52.3, 21.9 | 272/274 [M]+ |

| N-Phenyl-2-bromo-5-isopropoxybenzamide | C₁₆H₁₆BrNO₂ | 334.21 | 8.20 (br s), 7.60-7.00 (m), 4.60 (sept), 1.35 (d) | 164.5, 155.4, 138.2, 134.1, 129.1, 124.5, 122.3, 120.8, 118.5, 116.1, 70.2, 21.9 | 333/335 [M]+ |

(Note: Spectroscopic data are predicted or based on analogous compounds and may vary.)[8][9]

Potential Biological Activities

Derivatives of benzoic acid are known to possess a wide range of biological activities. The functionalization of the this compound scaffold can lead to compounds with potential therapeutic applications.

-

Anti-inflammatory Activity: Many benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX).[1][2][10]

-

Antimicrobial Activity: Substituted benzoic acids and their amide or ester derivatives have shown activity against various bacterial and fungal strains.[11][12][13] The introduction of different substituents through cross-coupling reactions could enhance this activity.

-

Anticancer Activity: The biaryl structures synthesized via Suzuki coupling are common motifs in anticancer agents.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes from this compound.

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Caption: Potential biological activities and mechanisms.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives. The strategic application of esterification, amidation, and various palladium-catalyzed cross-coupling reactions can yield novel compounds with significant potential in drug discovery and materials science. This guide provides a foundational framework of synthetic protocols and potential applications to encourage and facilitate further exploration of this promising chemical scaffold. Researchers are encouraged to adapt and optimize the provided methodologies to their specific research goals.

References

- 1. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. rsc.org [rsc.org]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the reaction mechanism for the synthesis of 2-Bromo-5-isopropoxybenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 3-isopropoxybenzoic acid, followed by its regioselective bromination. This document outlines the underlying chemical principles, comprehensive experimental protocols, and quantitative data to support researchers in the replication and optimization of this synthetic route.

Overall Reaction Scheme

The synthesis of this compound is typically achieved in two sequential steps:

-

Williamson Ether Synthesis: The formation of 3-isopropoxybenzoic acid from 3-hydroxybenzoic acid and an isopropyl halide.

-

Electrophilic Aromatic Bromination: The selective bromination of 3-isopropoxybenzoic acid at the C-2 position of the aromatic ring.

Reaction Mechanisms and Detailed Explanation

Step 1: Synthesis of 3-isopropoxybenzoic acid via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage through the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Mechanism:

-

Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of an isopropyl halide (e.g., 2-bromopropane). This attack occurs in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (bromide).

-

Product Formation: The carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond, yielding 3-isopropoxybenzoic acid.

The carboxyl group of 3-hydroxybenzoic acid is also deprotonated by the base but is a much weaker nucleophile than the phenoxide and does not significantly interfere with the desired etherification.

Step 2: Synthesis of this compound via Electrophilic Aromatic Substitution

The second step is the regioselective bromination of the aromatic ring of 3-isopropoxybenzoic acid. This is an electrophilic aromatic substitution (EAS) reaction.

Mechanism:

-

Generation of the Electrophile: A brominating agent, such as molecular bromine (Br₂), is polarized by a Lewis acid catalyst (e.g., FeBr₃) or a protic solvent to generate a more potent electrophile, Br⁺.

-

Nucleophilic Attack by the Aromatic Ring: The electron-rich aromatic ring of 3-isopropoxybenzoic acid attacks the electrophilic bromine atom. The isopropoxy group is a strong activating group and an ortho, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The powerful activating effect of the isopropoxy group directs the incoming electrophile to the positions ortho and para to it.

-

Formation of the Sigma Complex (Arenium Ion): The attack by the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring.

-

Regioselectivity: The substitution occurs predominantly at the C-2 position, which is ortho to the deactivating carboxylic acid group and para to the strongly activating isopropoxy group. This regioselectivity is a result of the concerted directing effects of the two substituents.

-

Deprotonation and Aromatization: A weak base, such as the bromide ion (Br⁻) or a solvent molecule, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | White solid | 201-204 | 240 |

| 2-Bromopropane | C₃H₇Br | 122.99 | Colorless liquid | -89 | 59-60 |

| 3-isopropoxybenzoic Acid | C₁₀H₁₂O₃ | 180.20 | White to off-white solid | 125-129 | N/A |

| Bromine | Br₂ | 159.81 | Reddish-brown liquid | -7.2 | 58.8 |

| This compound | C₁₀H₁₁BrO₃ | 259.10 | Solid | N/A | N/A |

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound. These protocols are based on established procedures for analogous transformations.

Experiment 1: Synthesis of 3-isopropoxybenzoic acid

This procedure is adapted from the synthesis of 3-alkoxy benzoic acids.

Materials:

-

3-Hydroxybenzoic acid

-

2-Bromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

-

10% aqueous Potassium hydroxide (KOH)

-

Concentrated Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

-

To this stirred suspension, add 2-bromopropane (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

To the crude product, add a 10% aqueous solution of potassium hydroxide in methanol.

-

Stir the mixture at room temperature until the hydrolysis of the ester is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Cool the aqueous residue in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

The precipitated solid is filtered, washed with cold water, and dried to afford 3-isopropoxybenzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Experiment 2: Synthesis of this compound

This protocol is based on the bromination of 3-methoxybenzoic acid.

Materials:

-

3-isopropoxybenzoic acid

-

Glacial acetic acid

-

Bromine

Procedure:

-

Dissolve 3-isopropoxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the stirred solution at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing ice-water.

-

The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold water to remove acetic acid and any unreacted bromine.

-

The crude this compound is then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

The following diagrams illustrate the overall synthetic workflow and the detailed reaction mechanisms.

Caption: Overall synthetic workflow for this compound.

Caption: Reaction mechanisms for the two-step synthesis.

A Technical Guide to the Thermochemical Data of 2-Bromo-5-isopropoxybenzoic Acid: Experimental and Computational Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of 2-Bromo-5-isopropoxybenzoic acid. Due to a lack of publicly available experimental data for this specific compound, this document focuses on the established experimental and computational methodologies that can be employed to determine its key thermochemical parameters, such as enthalpy of formation, entropy, and heat capacity. Understanding these properties is crucial for process development, safety analysis, and molecular modeling in the fields of chemical synthesis and drug development.

Data Presentation

As of the latest literature search, specific experimental thermochemical data for this compound are not available. The following table is provided as a template for researchers to populate once data has been acquired through the methodologies outlined in this guide.

Table 1: Thermochemical Properties of this compound

| Property | Symbol | Value | Units | Method |

| Standard Molar Enthalpy of Formation | ΔfH° | Data not available | kJ/mol | e.g., Bomb Calorimetry |

| Standard Molar Entropy | S° | Data not available | J/(mol·K) | e.g., Adiabatic Calorimetry |

| Molar Heat Capacity (at constant pressure) | Cp,m | Data not available | J/(mol·K) | e.g., Differential Scanning Calorimetry |

| Enthalpy of Sublimation | ΔsubH | Data not available | kJ/mol | e.g., Knudsen Effusion Method |

Experimental Protocols

The determination of thermochemical data for organic compounds like this compound relies on well-established experimental techniques. The primary methods for measuring enthalpy of formation and heat capacity are detailed below.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[1][2][3][4][5] The enthalpy of formation is then calculated using Hess's Law.

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

The bomb is submerged in a known quantity of water within an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously recorded to calculate the heat released during the combustion.

-

The heat capacity of the calorimeter, determined by combusting a standard substance like benzoic acid, is used to convert the temperature change into the enthalpy of combustion.[4]

-

Hess's Law is then applied to calculate the enthalpy of formation from the enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).[3]

Heat Capacity via Differential Scanning Calorimetry (DSC)

The molar heat capacity (Cp,m) of a substance as a function of temperature can be determined using Differential Scanning Calorimetry (DSC).[6][7][8][9][10] This technique measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.

Experimental Workflow for DSC

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

Methodology:

-

Three separate runs are performed under the same temperature program (heating rate, gas atmosphere):

-

A baseline run with empty sample and reference pans.

-

A run with a standard reference material (often sapphire, α-Al₂O₃) of known heat capacity.[10]

-

A run with the sample of this compound.

-

-

The heat flow required to maintain the sample and reference at the same temperature is measured.

-

By comparing the heat flow difference between the baseline, the standard, and the sample, the heat capacity of the sample can be calculated at various temperatures.[7][9]

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature using the Knudsen effusion method.[11][12][13][14][15] The substance is heated in a sealed cell with a small orifice, and the rate of mass loss due to effusion into a vacuum is measured. The vapor pressure is calculated from this rate, and the enthalpy of sublimation is determined from the Clausius-Clapeyron equation.[13]

Computational Approaches

In the absence of experimental data, computational quantum chemistry provides a powerful alternative for estimating thermochemical properties.[16][17][18]

Logical Relationship between Methodologies

Caption: Interplay between experimental and computational thermochemical methods.

Density Functional Theory (DFT)

DFT methods, such as B3LYP and M06-2X, offer a good balance between computational cost and accuracy for molecules of this size.[17][18] The process involves:

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute thermal contributions to enthalpy and entropy.

-

Energy Calculation: The electronic energy of the optimized structure is calculated.

High-Accuracy Composite Methods

Methods like the Gaussian-n (G3, G4) or Complete Basis Set (CBS) theories provide more accurate thermochemical data by combining calculations at different levels of theory and basis sets to approximate a high-level calculation with a large basis set.[17] These methods can often predict enthalpies of formation with "chemical accuracy" (typically within 4 kJ/mol of experimental values).

By employing these established experimental and computational workflows, researchers can obtain the necessary thermochemical data for this compound, facilitating further research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Organometallic Thermochemistry Database [webbook.nist.gov]

- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 4. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 5. reddit.com [reddit.com]

- 6. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. mt.com [mt.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. Knudsen cell - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. azom.com [azom.com]

- 16. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental Protocol for the Synthesis of 2-Bromo-5-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Bromo-5-isopropoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.

Introduction

This compound is an important intermediate in the development of various pharmaceutical compounds. Its synthesis is crucial for the exploration of new chemical entities with potential therapeutic applications. The protocol outlined below describes a two-step process starting from the commercially available 2-Bromo-5-hydroxybenzoic acid. The key transformation is an O-isopropylation via a Williamson ether synthesis, which involves the reaction of the phenoxide intermediate with an isopropyl halide.

Reaction Scheme

The synthesis proceeds according to the following general reaction scheme:

Step 1: Deprotonation of 2-Bromo-5-hydroxybenzoic acid

2-Bromo-5-hydroxybenzoic acid reacts with a suitable base to form the corresponding phenoxide.

Step 2: Williamson Ether Synthesis

The phenoxide intermediate undergoes a nucleophilic substitution reaction with an isopropylating agent to yield this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Bromo-5-hydroxybenzoic acid | ≥98% | Commercially Available |

| 2-Bromopropane | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Hydrochloric acid (HCl) | 37% | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Melting point apparatus

-

NMR spectrometer

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-hydroxybenzoic acid (1.0 eq).

-

Addition of Reagents: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.5 eq).

-

Addition of Isopropylating Agent: Add 2-bromopropane (1.5 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to pH 2-3 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford pure this compound as a solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted: 7.6-7.8 (d, 1H), 7.1-7.3 (dd, 1H), 6.9-7.1 (d, 1H), 4.5-4.7 (sept, 1H), 1.3-1.5 (d, 6H). |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted: 165-170 (C=O), 155-160 (C-O), 130-135 (C-Br), 120-130 (Ar-C), 115-120 (Ar-C), 110-115 (Ar-C), 70-75 (CH), 20-25 (CH₃). |

Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

2-Bromopropane is a volatile and flammable liquid. Handle with care and avoid ignition sources.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. By following the detailed steps for the Williamson ether synthesis and subsequent purification, researchers can reliably obtain this valuable intermediate for their drug discovery and development endeavors. Careful adherence to the safety precautions is essential for a safe and successful synthesis.

Applications of 2-Bromo-5-isopropoxybenzoic Acid in Medicinal Chemistry: A Detailed Guide for Researchers

For Immediate Release

[City, State] – [Date] – 2-Bromo-5-isopropoxybenzoic acid has emerged as a critical starting material in the synthesis of potent and selective therapeutic agents. This versatile building block is notably utilized in the development of allosteric inhibitors targeting key cellular signaling pathways implicated in cancer and other diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for novel drug discovery.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial scaffold in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and an isopropoxy group, allows for diverse chemical modifications, making it an ideal precursor for the synthesis of complex, biologically active molecules. A prime example of its application is in the synthesis of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1).

Application Highlight: Synthesis of GSK2830371, a Wip1 Phosphatase Inhibitor

GSK2830371 is a small molecule inhibitor that targets the Wip1 phosphatase, a key negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, including the p53 and p38 MAPK pathways.[1][2] By inhibiting Wip1, GSK2830371 enhances the phosphorylation of Wip1 substrates, leading to cell growth inhibition in cancer cells.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for GSK2830371, a compound synthesized using a derivative of this compound.

| Compound | Target | IC50 (in vitro) | Cell-based Activity (MCF-7 GI50) | Reference |

| GSK2830371 | Wip1 Phosphatase | 6 nM | 2.65 µM | [3][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wip1 signaling pathway and a general experimental workflow for the synthesis and evaluation of Wip1 inhibitors derived from this compound.

Caption: Wip1 Signaling Pathway in DNA Damage Response.

Caption: General Experimental Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of Wip1 inhibitors derived from this compound.

Protocol 1: Synthesis of GSK2830371 Intermediate from this compound

While the direct multi-step synthesis of GSK2830371 from this compound is proprietary, a key transformation involves the conversion to a formyl derivative, which serves as a crucial intermediate. The following protocol outlines a general method for the formylation of a related methoxy-substituted benzoic acid, which can be adapted.

Objective: To synthesize methyl 5-formyl-2-methoxybenzoate, an analogous intermediate.

Materials:

-

Methyl 2-methoxybenzoate

-

Methanesulfonic acid

-

Urotropine (hexamethylenetetramine)

-

Sodium hydroxide solution

-

Water

-

Dichloromethane (DCM)

Procedure:

-

Cool a solution of methyl 2-methoxybenzoate in methanesulfonic acid to 0-10 °C.

-

Add urotropine to the cooled solution.

-

Heat the reaction mixture to 90 °C and maintain for 10-20 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction flask and adjust the pH to 6-7 using a sodium hydroxide solution.

-

Filter the resulting precipitate and wash the filter cake with water.

-

Dry the solid to obtain methyl 5-formyl-2-methoxybenzoate.[5]

Note: This protocol for a related compound illustrates a potential synthetic route. The synthesis of the thiophene carboxamide portion of GSK2830371 would involve separate multi-step procedures starting from appropriate thiophene derivatives.[1][3][6][7]

Protocol 2: In Vitro Wip1 Phosphatase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., GSK2830371) against Wip1 phosphatase.

Materials:

-

Recombinant Wip1 phosphatase

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

Test compound (e.g., GSK2830371) dissolved in DMSO

-

DMSO (as control)

-

Microplate reader

Procedure:

-

Prepare a solution of the FDP substrate (50 µM) in the assay buffer.

-

Add the test compound at various concentrations or DMSO to the substrate solution in a 96-well plate.

-

Initiate the reaction by adding Wip1 phosphatase (10 nM) to each well.

-

Incubate the plate at room temperature.

-

Measure the fluorescence signal on a microplate reader at an excitation/emission wavelength of 485/530 nm.[3]

-

Calculate the percent inhibition at each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Growth Inhibition Assay

Objective: To evaluate the effect of a test compound on the proliferation of cancer cells.

Materials:

-

MCF-7 breast cancer cells (or other relevant cell line)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound (e.g., GSK2830371) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 200–400 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound or DMSO (as a control).

-

Incubate the plates for 7 days.

-

On day 7, perform the CellTiter-Glo® assay according to the manufacturer's instructions to determine the number of viable cells.

-

Measure the luminescent signal using a luminometer.

-

Calculate the percent growth inhibition at each compound concentration and determine the GI50 (50% growth inhibition) value.[3][4]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of innovative therapeutic agents such as the Wip1 inhibitor GSK2830371. The provided protocols offer a foundation for researchers to explore the potential of this compound and its derivatives in the development of novel drugs targeting critical disease pathways.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified researchers in a laboratory setting. All experiments should be conducted with appropriate safety precautions.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]